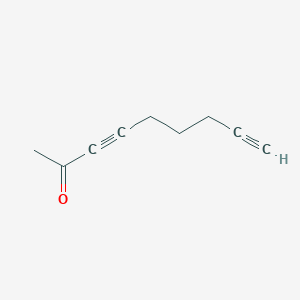
Nona-3,8-diyn-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Nona-3,8-diyn-2-one, also known as this compound, is a useful research compound. Its molecular formula is C9H10O and its molecular weight is 134.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Medicinal Chemistry
Nona-3,8-diyn-2-one has shown promise in medicinal chemistry due to its ability to modify biological targets through reactive functional groups.
- Protein Modification : Research indicates that compounds with alkyne functionalities can react with specific amino acids in proteins, leading to covalent modifications. This property is valuable for developing probes that can selectively label or inhibit protein function .
- Cytotoxic Activity : Studies have demonstrated that derivatives of this compound exhibit cytotoxic effects against cancer cell lines. This activity is attributed to their ability to form reactive species that interact with cellular components .
Material Science
The unique structural characteristics of this compound make it an attractive candidate for material science applications.
- Polymeric Materials : The compound can serve as a monomer in the synthesis of polyacetylenes, which are known for their electrical conductivity and potential use in organic electronics .
- Nanomaterials : Research has explored the use of diynes like this compound in creating nanostructured materials through self-assembly processes. These materials can have applications in sensors and catalysis .
Case Study 1: Hydroboration Reactions
A study on the hydroboration of this compound demonstrated high regioselectivity when using disiamylborane as a reagent. The resulting products were further oxidized to yield α,β-acetylenic ketones with yields exceeding 70%, showcasing the compound's utility in synthetic organic chemistry .
Case Study 2: Reactivity with Biological Targets
In a study examining the reactivity of alkyne-containing compounds with proteins, this compound derivatives were shown to selectively modify cysteine and lysine residues in proteins. This selectivity was attributed to the unique electronic properties of the alkyne functional group . The findings highlight its potential as a tool for probing protein functions and interactions.
Propriétés
Numéro CAS |
127390-84-5 |
|---|---|
Formule moléculaire |
C9H10O |
Poids moléculaire |
134.17 g/mol |
Nom IUPAC |
nona-3,8-diyn-2-one |
InChI |
InChI=1S/C9H10O/c1-3-4-5-6-7-8-9(2)10/h1H,4-6H2,2H3 |
Clé InChI |
UUOSXHBKPABHBD-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CCCCC#C |
SMILES canonique |
CC(=O)C#CCCCC#C |
Synonymes |
3,8-Nonadiyn-2-one (9CI) |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















